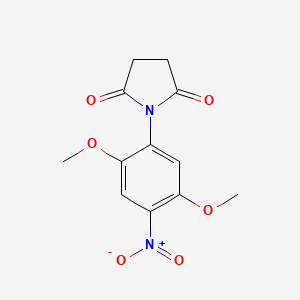
1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine-2,5-dione is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications
Vorbereitungsmethoden
The synthesis of 1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine-2,5-dione typically involves the nitration of 1,4-dimethoxybenzene to produce 1,4-dimethoxy-2,5-dinitrobenzene. This intermediate is then subjected to nucleophilic aromatic substitution with pyrrolidine under reflux conditions. The reaction yields this compound in high purity and yield .
Analyse Chemischer Reaktionen
1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitro group on the aromatic ring makes it susceptible to nucleophilic attack, leading to substitution reactions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidative conditions.
Common reagents used in these reactions include piperidine, pyrrolidine, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Material Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in the study of enzyme inhibition and as a probe for understanding biochemical pathways involving nitroaromatic compounds.
Wirkmechanismus
The mechanism of action of 1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with molecular targets through its nitro and methoxy groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The methoxy groups can participate in hydrogen bonding and other interactions that influence the compound’s binding to its targets .
Vergleich Mit ähnlichen Verbindungen
1-(2,5-Dimethoxy-4-nitrophenyl)pyrrolidine-2,5-dione can be compared with other similar compounds such as:
1-(2,5-Dimethoxy-4-nitrophenyl)piperidine: This compound has a similar structure but features a piperidine ring instead of a pyrrolidine ring. .
1-(2-Methoxy-4-nitrophenyl)pyrrolidine: This compound has one less methoxy group, which can significantly alter its electronic properties and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(2,5-dimethoxy-4-nitrophenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O6/c1-19-9-6-8(14(17)18)10(20-2)5-7(9)13-11(15)3-4-12(13)16/h5-6H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPIWXOBXAXSCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1N2C(=O)CCC2=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-{5-[(3-phenyl-2-propen-1-yl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5070266.png)
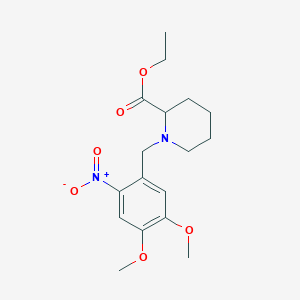
![N-[5-(cyclohexylsulfamoyl)-2-methoxyphenyl]propanamide](/img/structure/B5070289.png)
amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5070296.png)
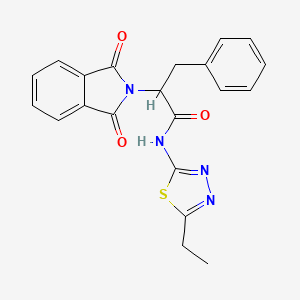
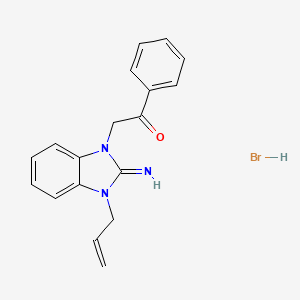
![3-({[4-(butan-2-yl)phenoxy]acetyl}amino)-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B5070317.png)
![2-[4-(3-{[2-(4-Ethylphenoxy)ethyl]amino}-4-nitrophenyl)piperazin-1-yl]ethanol](/img/structure/B5070325.png)
![2-(4-chlorophenyl)-N-{4-[N-(phenoxyacetyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B5070332.png)
![1-(4-Methoxyphenyl)-3-[2-(morpholine-4-carbonyl)phenyl]urea](/img/structure/B5070338.png)
![3-[2-(4-methylpiperazin-1-yl)ethyl]-4-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-5-thione](/img/structure/B5070349.png)
![1-benzyl-N-[2-(2-chlorophenyl)ethyl]-4-piperidinamine](/img/structure/B5070355.png)
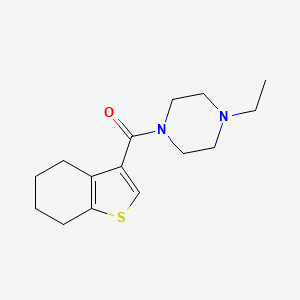
![Methyl (5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxoimidazolidin-1-yl)acetate](/img/structure/B5070363.png)
